(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the class of methylidene oxindoles, characterized by a conjugated indol-2-one core fused with a substituted methylidene group. The (3Z)-configuration is critical for maintaining planar geometry, which facilitates interactions with biological targets such as kinase domains.
Properties
IUPAC Name |
(3Z)-3-[(1,4-diphenylpyrazol-3-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24-20(19-13-7-8-14-22(19)25-24)15-23-21(17-9-3-1-4-10-17)16-27(26-23)18-11-5-2-6-12-18/h1-16H,(H,25,28)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEJVBSETOTHIF-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2C=C3C4=CC=CC=C4NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(N=C2/C=C\3/C4=CC=CC=C4NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one, also known as a pyrazole derivative, has garnered attention for its diverse biological activities. Pyrazole derivatives are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 1H-indole derivatives with appropriate pyrazole precursors. The reaction conditions can vary, but common solvents include acetonitrile and ethanol under reflux conditions. The yield and purity of the synthesized compound are often assessed using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can vary widely depending on the specific structure and substituents present.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.98 | |
| Compound B | Escherichia coli | 15.6 | |
| Compound C | Candida albicans | 7.80 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. For example:
These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been noted for their anti-inflammatory properties through mechanisms such as COX inhibition. Research indicates that certain derivatives can significantly reduce inflammatory markers in vitro.
Case Studies
-
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives against MRSA strains. The compound exhibited an MIC comparable to standard antibiotics, indicating its potential as an alternative treatment option in antibiotic-resistant infections. -
Case Study: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, compounds similar to this compound were tested against a range of cancer cell lines. Results indicated strong antiproliferative effects with selectivity towards rapidly dividing cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Kinase Inhibitors: SU5416 (Semaxanib)
Structure : (3Z)-3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one .
Key Differences :
- Substituents : SU5416 features a dimethylpyrrole group, whereas the query compound has a 1,4-diphenylpyrazole.
- Biological Activity : SU5416 selectively inhibits VEGF receptor 2 (VEGFR2), blocking angiogenesis in cancer models. The diphenylpyrazole in the query compound may alter target selectivity due to increased hydrophobicity and steric effects .
- The query compound’s bulkier substituents might improve pharmacokinetics or reduce off-target effects .
Table 1: Kinase-Targeting Oxindoles
Antiviral and Antimicrobial Oxindoles
Structure : (3Z)-3-(4-Piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one .
Key Differences :
- Substituents : The query compound’s diphenylpyrazole contrasts with the piperazine group in antiviral derivatives.
- Activity: Piperazine-containing analogs (e.g., compound 4 in ) showed activity against H1N1 (IC50 = 41.5 μM).
Table 2: Antiviral Oxindole Derivatives
Halogenated and Electron-Deficient Derivatives
Structure : (3Z)-5-Chloro-3-[(1-methyl-1H-pyrazol-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one .
Key Differences :
Q & A
Basic: What are the established synthetic routes for (3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one, and how are intermediates validated?
Methodological Answer:
The compound is typically synthesized via a multi-step approach:
Core formation : Condensation of 1,4-diphenyl-1H-pyrazole-3-carbaldehyde with 1,3-dihydro-2H-indol-2-one under Claisen-Schmidt conditions (base-catalyzed aldol reaction) to form the α,β-unsaturated ketone backbone .
Stereochemical control : The Z-configuration is achieved by optimizing reaction temperature (e.g., reflux in ethanol) and using catalysts like piperidine to stabilize the transition state .
Intermediate validation : Key intermediates (e.g., pyrazole-carbaldehyde derivatives) are characterized via / NMR, IR spectroscopy, and elemental analysis. Crystallographic validation (single-crystal X-ray diffraction) is recommended for ambiguous stereochemistry .
Basic: How is the Z-configuration of the exocyclic double bond confirmed experimentally?
Methodiological Answer:
The Z-configuration is confirmed using:
- NMR spectroscopy : Coupling constants () between vinylic protons (typically 10–12 Hz for Z-isomers due to trans-diaxial coupling) .
- X-ray crystallography : Definitive structural assignment via bond angles and spatial arrangement of substituents (e.g., dihedral angles between pyrazole and indole rings) .
- Computational validation : Density Functional Theory (DFT) calculations to compare experimental and theoretical NMR/IR spectra .
Basic: What experimental design principles are critical for reproducibility in synthesizing this compound?
Methodological Answer:
Key considerations include:
- Controlled variables : Solvent polarity (e.g., ethanol vs. DMF), reaction time, and temperature to minimize side products like E-isomers or dimerization .
- Catalyst selection : Bases like KOH or piperidine for aldol condensation, with inert atmospheres (N) to prevent oxidation .
- Statistical validation : Use of triplicate reactions and ANOVA to assess yield variability .
Advanced: How can reaction conditions be optimized to improve yield and purity while maintaining stereoselectivity?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Response Surface Methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading, solvent ratio) .
- Microwave-assisted synthesis : Reduced reaction time and enhanced selectivity via controlled dielectric heating .
- In-line purification : Use of scavenger resins or column chromatography during workup to remove unreacted aldehydes or byproducts .
- Real-time monitoring : ReactIR or HPLC tracking to identify kinetic bottlenecks (e.g., slow enolate formation) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or IR peaks)?
Methodological Answer:
Contradictions arise from:
- Conformational flexibility : Dynamic NMR studies (variable-temperature NMR) to assess rotational barriers in the exocyclic double bond .
- Tautomerism : Investigate potential keto-enol tautomerization using - HMBC to detect proton exchange .
- Impurity interference : High-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to distinguish target signals from impurities .
Advanced: What methodologies are recommended for assessing environmental stability and degradation pathways of this compound?
Methodological Answer:
Environmental impact studies should follow:
Abiotic degradation : Hydrolysis (pH 5–9 buffers), photolysis (UV-Vis exposure), and thermal stability (TGA/DSC) to identify breakdown products .
Biotic degradation : Soil/water microcosm studies with LC-MS/MS to track metabolite formation (e.g., hydroxylation or ring-opening) .
QSAR modeling : Predict bioaccumulation and toxicity using software like EPI Suite, validated with experimental logP and BCF data .
Advanced: How can biological activity assays be designed to evaluate this compound’s mechanism of action?
Methodological Answer:
- In vitro target engagement : Fluorescence polarization assays to measure binding affinity to kinases or receptors (common targets for pyrazole-indole hybrids) .
- Cellular assays : Dose-response curves (IC) in cancer cell lines (e.g., MTT assay) with controls for cytotoxicity (e.g., lactate dehydrogenase release) .
- Mechanistic studies : siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .
Advanced: What computational strategies predict reactivity and regioselectivity in derivative synthesis?
Methodological Answer:
- DFT calculations : Optimize transition states for electrophilic substitution (e.g., Fukui indices to identify nucleophilic sites on the indole ring) .
- Molecular docking : Virtual screening against protein databases (e.g., PDB) to prioritize derivatives with enhanced binding .
- Machine learning : Train models on existing kinetic data to predict reaction outcomes (e.g., Random Forests for yield/stereoselectivity) .
Advanced: How can stereochemical instability during storage be mitigated?
Methodological Answer:
- Storage conditions : Lyophilization under argon, with desiccants (silica gel) to prevent hydrolysis .
- Stability-indicating assays : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored by chiral HPLC .
- Formulation : Encapsulation in cyclodextrins or liposomes to shield the exocyclic double bond .
Advanced: What cross-disciplinary approaches address challenges in scaling up synthesis?
Methodological Answer:
- Flow chemistry : Continuous reactors for precise temperature control and reduced byproduct formation .
- Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether) and catalytic recycling (e.g., immobilized piperidine) .
- Collaborative frameworks : Partner with computational chemists for reaction optimization and material scientists for nanoparticle-based delivery systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
